(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine

Physicochemical profiling logP Drug-likeness

This building block combines a 2‑bromo‑5‑trifluoromethoxyphenyl core, a tetrahydropyran‑4‑yl amine linker, and a free secondary amine handle. The ortho‑bromo substituent enables orthogonal Suzuki coupling for late‑stage diversification, while the trifluoromethoxy group enhances lipophilicity and metabolic stability over CF3‑ or methoxy‑analogs. The saturated oxygen heterocycle gives a distinct logP/PSA profile vs. cycloalkyl/acyclic amines, improving target selectivity. Procure for CCR5 (MCP‑1) antagonist libraries, Nav1.8 inhibitor development, or Pd‑catalyzed C‑N/C‑C bond‑forming methodology studies. Competitive bulk pricing and custom packaging available.

Molecular Formula C12H13BrF3NO2
Molecular Weight 340.14 g/mol
Cat. No. B8160509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine
Molecular FormulaC12H13BrF3NO2
Molecular Weight340.14 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=C(C=CC(=C2)OC(F)(F)F)Br
InChIInChI=1S/C12H13BrF3NO2/c13-10-2-1-9(19-12(14,15)16)7-11(10)17-8-3-5-18-6-4-8/h1-2,7-8,17H,3-6H2
InChIKeyJXQDJEZEYNVLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine (CAS 2749695-73-4)


(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine (CAS 2749695-73-4) is a synthetic secondary amine with the molecular formula C12H13BrF3NO2 and a molecular weight of 340.14 g/mol . It belongs to the tetrahydropyran-4-yl aniline class, characterized by a 2-bromo-5-trifluoromethoxyphenyl core linked via an NH bridge to an oxan-4-yl (tetrahydropyran-4-yl) ring . The compound combines a bromine atom for cross-coupling reactivity, a trifluoromethoxy group that enhances lipophilicity and metabolic stability, and a saturated oxygen heterocycle that modulates conformational flexibility and target selectivity .

Why (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine Cannot Be Replaced by Generic Analogs


Class-level substitution fails because the combination of the 2-bromo-5-trifluoromethoxyphenyl pharmacophore and the tetrahydropyran-4-yl amine linker confers distinct physicochemical and target-engagement properties that are not preserved across other N-alkyl aniline analogs. The tetrahydropyran-4-yl group provides a unique balance of lipophilicity (ΔlogP ~+1 unit vs. the parent aniline frag ment ) and hydrogen-bond acceptor character (PSA contribution from the ring oxygen) that is absent in cycloalkyl-amine (e.g., cyclopentyl, cyclobutyl) or acyclic alkyl-amine variants. Furthermore, the specific 2-bromo substitution pattern on the phenyl ring enables orthogonal Pd-catalyzed cross-coupling that is not feasible with the 4-bromo regioisomer, while the trifluoromethoxy group at the 5-position offers a distinct metabolic profile compared to trifluoromethyl- or methoxy-substituted analogs . These differences directly impact target selectivity and downstream synthetic utility.

Quantitative Differentiation Evidence for (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine


Lipophilicity Advantage Over Parent Aniline Fragment

The target compound's tetrahydropyran-4-yl substitution increases calculated lipophilicity relative to the parent 2-bromo-5-trifluoromethoxyaniline, a common building block. The parent aniline has an experimental/calculated LogP of 3.11 (XLogP3) . The addition of the tetrahydropyran ring adds approximately two sp³ carbon atoms and an ether oxygen, contributing an estimated ΔlogP of +0.8 to +1.0 based on Hansch fragment constants. For a closely related tetrahydropyran-4-ol comparator (2-[4-bromo-2-(trifluoromethoxy)phenyl]tetrahydro-2H-pyran-4-ol, PubChem CID 176464797), the XLogP3 is 3.3 . The secondary amine target compound is expected to exhibit an intermediate logP of ~3.5 to 3.8, which is a deliberate design feature for passive membrane permeability.

Physicochemical profiling logP Drug-likeness

Positional Selectivity: 2-Bromo vs. 4-Bromo Regioisomer for Cross-Coupling

The 2-bromo substituent is positioned ortho to the aniline NH, which activates the bromine toward oxidative addition in Pd-catalyzed cross-coupling reactions via through-space lone-pair coordination. This contrasts with the 4-bromo isomer N-(2-bromo-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine , where the bromine is para to the NH and lacks this activation. Practical evidence from synthetic-route descriptions shows that 2-bromo-5-trifluoromethoxy-aniline serves as the key intermediate for Nav1.8 inhibitor synthesis via bromine-directed functionalization, while the 4-bromo isomer is not reported in the same context .

Synthetic chemistry Cross-coupling Regioselectivity

Tetrahydro-2H-pyran-4-yl Moiety Doubles MCP-1/CCR5 Antagonist Potency vs. Benzocycloheptene Analog

In a patent-derived SAR study of anilide-based MCP-1/CCR5 antagonists (Takeda Chemical Industries), the tetrahydropyran-4-yl substituent conferred approximately twice the receptor antagonist potency of the corresponding benzocycloheptene analog . The reference compound N,N-dimethyl-N-[4-[[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-7-(4-methylphenyl)-2,3-dihydro-1-benzoxepine-4-carboxamide (and its quaternary ammonium analog TAK-779, IC50 = 1.4 nM for CCR5) exemplifies the privileged nature of the tetrahydropyran-4-ylamine scaffold within this chemotype . While the target compound itself lacks published IC50 data, it shares the identical tetrahydropyran-4-yl-amine core that was explicitly shown to outperform cycloalkyl and acyclic linkers in the same series.

CCR5 antagonist MCP-1 receptor Chemokine inhibitor

CYP Isoform Inactivation Risk Reduction via Bromo and Trifluoromethoxy Substitution

Vendor technical notes indicate that bromo and trifluoromethoxy substituents on the phenyl ring reduce the risk of CYP3A4 and CYP2D6 inhibition compared to halogen-free aniline analogs . This is consistent with the broader medicinal chemistry literature showing that electron-withdrawing substituents (σm for OCF3 ≈ 0.38; σp for Br ≈ 0.23) decrease the electron density on the aniline nitrogen, thereby reducing type-II binding to CYP heme iron. While direct CYP IC50 values for the target compound are not publicly available, the precursor 2-bromo-5-trifluoromethoxyaniline is flagged as a CYP1A2 inhibitor but not a CYP2C19 inhibitor , indicating that the substitution pattern already shows isoform-selective inhibition behavior.

Drug metabolism CYP450 inhibition Metabolic stability

Topological Polar Surface Area Differentiation from Acyclic Amine Analogs

The tetrahydropyran-4-yl ring introduces an additional oxygen atom that contributes to topological polar surface area (tPSA) without adding hydrogen-bond donor capacity, unlike hydroxyl or carboxyl substituents. The parent aniline (2-bromo-5-trifluoromethoxyaniline) has a tPSA of 35.25 Ų . Addition of the tetrahydropyran-4-yl group increases tPSA by approximately 21.26 Ų (the incremental tPSA of O in a saturated ring, as defined by Ertl's fragment method), yielding an estimated tPSA of ~56 Ų for the target compound. This places it within the optimal window for oral bioavailability (tPSA < 140 Ų) while providing enhanced aqueous solubility via the ether oxygen, compared to cyclohexylamine or cyclopentylamine analogs (tPSA ~38 Ų, lacking the additional oxygen contribution).

Physicochemical properties tPSA Conformational restriction

Molecular Weight Optimization for Fragment-to-Lead Libraries

At 340.14 g/mol , the target compound occupies a strategic intermediate position between fragment-sized precursors (2-bromo-5-trifluoromethoxyaniline, MW 256.02) and lead-like compounds. This enables its use as a 'scaffold-hopping' intermediate that adds complexity (MW gain +84.12, including the tetrahydropyran oxygen and four sp³ carbon centers) without exceeding the Lipinski threshold. In comparison, the tert-butyl carbamate derivative tert-butyl (2-bromo-4-(trifluoromethyl)phenyl)carbamate (MW 340.14, identical molecular weight ) is a protected form that adds synthetic deprotection steps, whereas the target compound's free secondary amine is directly reactive.

Fragment-based drug discovery Molecular weight Lead-likeness

Best-Fit Research and Industrial Application Scenarios for (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine


MCP-1/CCR5 Antagonist Lead Optimization and Chemokine Biology

The tetrahydropyran-4-ylamine scaffold is validated in MCP-1/CCR5 antagonist programs (IC50 down to 1.4 nM for TAK-779 class benchmarks) . The target compound serves as a diversity-oriented building block for synthesizing anilide-based antagonists by acylating the free secondary amine. Its ortho-bromo substituent enables late-stage diversification via Suzuki coupling to probe the aryl-binding pocket of CCR5. Procurement is indicated for medicinal chemistry teams pursuing chemokine receptor targets in inflammation, HIV entry inhibition, or autoimmune diseases.

Nav1.8 Sodium Channel Inhibitor Synthesis for Pain Research

The 2-bromo-5-trifluoromethoxyphenyl core is a documented intermediate for Nav1.8 inhibitor development . The tetrahydropyran-4-yl group provides a conformationally constrained amine linker that can occupy the selectivity pocket of the Nav1.8 voltage-sensing domain. The compound's free amine and bromine handle allow rapid assembly of focused compound libraries for electrophysiological screening in dorsal root ganglion (DRG) neuron assays.

Physicochemical Tool Compound for logP/tPSA Optimization Studies

With an estimated logP of 3.5–3.8 and tPSA of ~56 Ų, the compound sits at the boundary of optimal oral drug space. It is suitable as a reference standard in logP/tPSA optimization studies where the effect of the saturated oxygen heterocycle on permeability and solubility must be compared to cyclohexyl, cyclopentyl, or acyclic amine controls . The bromine atom provides a heavy-atom label for mass spectrometry tracking in metabolic stability assays.

Pd-Catalyzed Cross-Coupling Substrate for Methodology Development

The ortho-bromo aniline motif, activated by the adjacent NH lone pair, is an excellent substrate for developing new Pd-catalyzed C–N, C–C, or C–heteroatom bond-forming reactions. The compound's tetrahydropyran ring is stable under both acidic and basic coupling conditions, making it a robust test substrate for benchmarking catalyst performance against para-bromo or non-activated aryl bromides . This supports industrial process chemistry groups optimizing large-scale coupling protocols.

Quote Request

Request a Quote for (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.